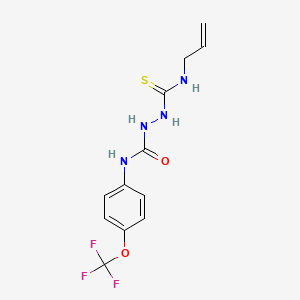

![molecular formula C12H13BrN2O B2428202 4-Bromospiro[indoline-3,4'-piperidin]-2-one CAS No. 1713164-01-2](/img/structure/B2428202.png)

4-Bromospiro[indoline-3,4'-piperidin]-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

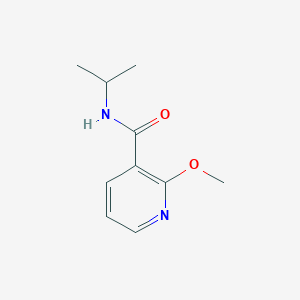

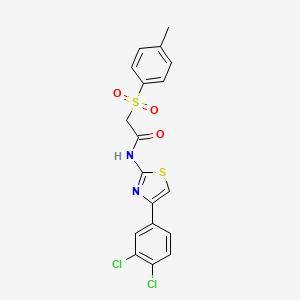

“4-Bromospiro[indoline-3,4’-piperidin]-2-one” is a chemical compound with the molecular formula C12H13BrN2O . It is a derivative of indoline, a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The indoline structure is widely used in drug design due to its special structure and properties .

Synthesis Analysis

The synthesis of indoline derivatives, including “4-Bromospiro[indoline-3,4’-piperidin]-2-one”, has been a subject of major interest for organic researchers . Various synthetic methodologies have been reported, including intermolecular alkylation, Morita–Baylis–Hillman, 1,3-dipolar cycloaddition, Mannich/Pictet–Spengler, sigmatropic rearrangement, and electrocyclization reactions .Molecular Structure Analysis

The molecular structure of “4-Bromospiro[indoline-3,4’-piperidin]-2-one” consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, and the aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures .Chemical Reactions Analysis

Indoline compounds, including “4-Bromospiro[indoline-3,4’-piperidin]-2-one”, have been reported to play a key role in drug discovery . They have been used in the development and synthesis of anticancer drugs, antibacterial drugs, and more .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromospiro[indoline-3,4’-piperidin]-2-one” include a molecular weight of 202.25 g/mol . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .科学的研究の応用

Synthetic Methods and Chemical Properties :

- Teng, Zhang, and Mendonça (2006) outlined an efficient synthesis approach for a spirocyclic oxindole analogue, a close relative of 4-Bromospiro[indoline-3,4'-piperidin]-2-one, emphasizing the importance of dianion alkylation and cyclization in the synthesis process (Teng, Zhang, & Mendonça, 2006).

- Freund and Mederski (2000) developed a convenient synthetic route to the spiro[indole-3,4′-piperidin]-2-one system, showcasing the versatility and potential of such compounds in synthetic organic chemistry (Freund & Mederski, 2000).

Biological and Pharmacological Applications :

- Li et al. (2013) discovered that aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones exhibit potent in vitro/in vivo pharmacological and antitumor properties, signifying the compound's potential in cancer therapy (Li et al., 2013).

- Shibinskaya et al. (2010) synthesized novel 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, demonstrating their low toxicity and potential as potent interferon inducers and antivirals, highlighting the compound's role in antiviral research (Shibinskaya et al., 2010).

- Novotortsev et al. (2021) explored the synthesis of selenium-containing dispiro indolinones, which showed considerable cytotoxicity against cancer cell lines, indicating the importance of 4-Bromospiro[indoline-3,4'-piperidin]-2-one derivatives in cancer research (Novotortsev et al., 2021).

Chemical Reactions and Catalysis :

- Zhao et al. (2014) demonstrated the use of indolin-3-one derivatives in cascade reactions for the assembly of complex molecules, showcasing the compound's utility in organocatalysis and molecule construction (Zhao et al., 2014).

- Sugimoto et al. (2023) reported an innovative intramolecular oxidative coupling reaction of oxindoles with β-dicarbonyls in the presence of a guanidinium hypoiodite catalyst, further demonstrating the compound's relevance in synthetic organic chemistry (Sugimoto et al., 2023).

作用機序

The mechanism of action of indoline compounds involves their interaction with proteins. The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, and NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .

将来の方向性

Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . This suggests that “4-Bromospiro[indoline-3,4’-piperidin]-2-one” and similar compounds could have potential applications in future drug development.

特性

IUPAC Name |

4-bromospiro[1H-indole-3,4'-piperidine]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O/c13-8-2-1-3-9-10(8)12(11(16)15-9)4-6-14-7-5-12/h1-3,14H,4-7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQNBKGMVNNMCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=C(C=CC=C3Br)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromospiro[indoline-3,4'-piperidin]-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

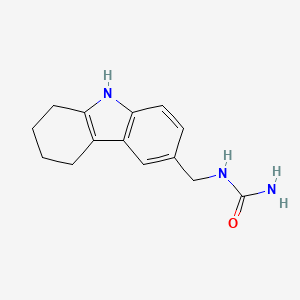

![ethyl 1-(4-chlorophenyl)-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2428127.png)

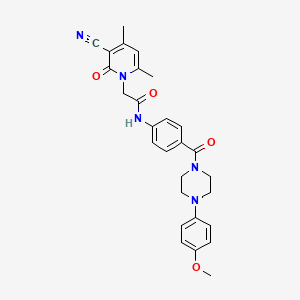

![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2428128.png)

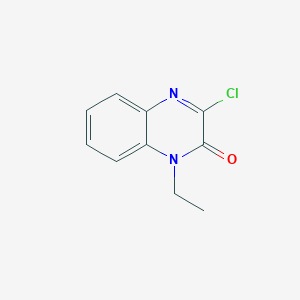

![Benzyl 6-[(benzylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2428130.png)

![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-carbonitrile](/img/structure/B2428136.png)

![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2428137.png)